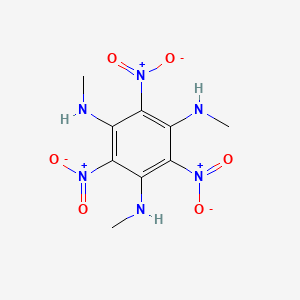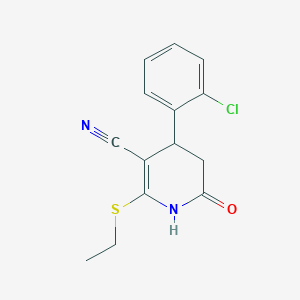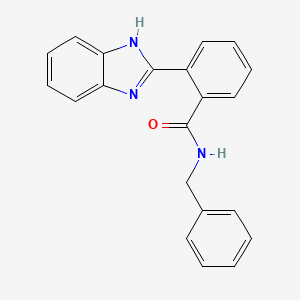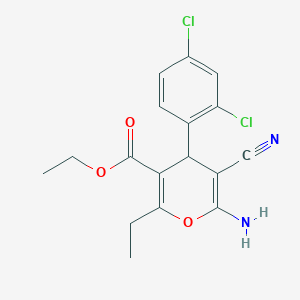![molecular formula C20H23NO6S B5222806 dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate is a chemical compound that has been widely used in scientific research. This molecule is a small molecule inhibitor that targets a specific protein in the body. This protein is involved in various physiological and biochemical processes in the body.
Wirkmechanismus
The mechanism of action of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate involves the inhibition of PKCδ. PKCδ is a serine/threonine kinase that is activated by various stimuli such as oxidative stress and inflammation. Activation of PKCδ results in the phosphorylation of various downstream targets that are involved in cellular processes. Inhibition of PKCδ by dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate results in the suppression of downstream signaling pathways that are involved in cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate have been extensively studied. Inhibition of PKCδ by this molecule has been shown to have various effects on cellular processes. For example, inhibition of PKCδ has been shown to induce apoptosis in cancer cells. Inhibition of PKCδ has also been shown to reduce inflammation in various disease models. Furthermore, inhibition of PKCδ has been shown to have cardioprotective effects in various models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate in lab experiments has various advantages and limitations. One of the advantages of this molecule is its potency and specificity for PKCδ inhibition. This molecule has been extensively characterized in various disease models, and its effects on cellular processes are well understood. However, one of the limitations of this molecule is its solubility. Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate has limited solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are various future directions for the use of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate in scientific research. One of the future directions is the development of more potent and specific inhibitors of PKCδ. Another future direction is the use of this molecule in combination with other therapeutic agents to enhance its therapeutic potential. Furthermore, the use of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate in clinical trials for various diseases such as cancer and cardiovascular disease is an exciting future direction.
Synthesemethoden
The synthesis of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate involves a series of chemical reactions. The starting materials for the synthesis are 5-aminoisophthalic acid and 4-tert-butylbenzenesulfonyl chloride. The reaction between these two compounds results in the formation of dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate has been extensively used in scientific research. This molecule is a potent inhibitor of a specific protein called protein kinase C delta (PKCδ). PKCδ is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. Inhibition of PKCδ has been shown to have therapeutic potential in various diseases such as cancer, cardiovascular disease, and inflammatory diseases.
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-tert-butylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-20(2,3)15-6-8-17(9-7-15)28(24,25)21-16-11-13(18(22)26-4)10-14(12-16)19(23)27-5/h6-12,21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLSAIMQLKFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-bromobenzyl)thio]-N'-cyclododecylideneacetohydrazide](/img/structure/B5222757.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)
![7-{(2,6-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5222775.png)
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)

![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5222795.png)


![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
